molecular formula C15H15NO3 B8575151 methyl 9-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate

methyl 9-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate

Cat. No.: B8575151
M. Wt: 257.28 g/mol
InChI Key: CKNPHWCEQJGVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 9-methyl-5-oxo-7,8-dihydro-6H-carbazole-4-carboxylate

InChI

InChI=1S/C15H15NO3/c1-16-10-6-3-5-9(15(18)19-2)13(10)14-11(16)7-4-8-12(14)17/h3,5-6H,4,7-8H2,1-2H3

InChI Key

CKNPHWCEQJGVBL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)CCC2)C3=C(C=CC=C31)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate (0.27 g, 1 mmol) in THF (5 ml) at 0° C. under N2 was added potassium t-butoxide (0.12 g, 1.05 mmol). The reaction mixture was stirred for 30 minutes followed by the addition of methyl iodide (0.76 g, 5.0 mmol). After 3 hours, the reaction mixture was concentrated to a residue and partitioned between EtOAc (40 ml) and 1N HCl (5 ml). The layers were shaken and separated. The organic layer was washed with 1N HCl (2×80 ml) and brine (2×10 ml), dried over Na2SO4, filtered, and concentrated to give a solid (0.46 g). The solid was used in the next step without further purified. 1H NMR (DMSO-d6) δ 7.35-7.39 (m, 2H), 7.29 (t, 1H, J=7.2 Hz), 4.01 (s, 3H), 3.72 (s, 3H), 2.93-2.95 (m, 2H), 2.54-2.56 (m, 2H), and 2.23-2.26 (m, 2H). MS (ESI) m/e [M+1]+ 258.0
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two

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